2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate

Description

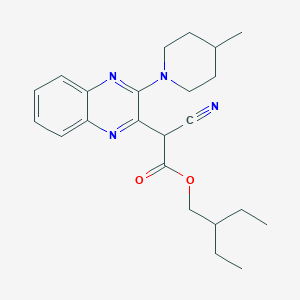

2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate is a synthetic organic compound belonging to the quinoxaline derivative family. Its structure comprises a quinoxaline core substituted with a 4-methylpiperidin-1-yl group at the 3-position and a cyanoacetate ester moiety at the 2-position, with the ester group being 2-ethylbutyl (Figure 1). Quinoxalines are bicyclic aromatic systems known for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties.

Properties

IUPAC Name |

2-ethylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-4-17(5-2)15-29-23(28)18(14-24)21-22(27-12-10-16(3)11-13-27)26-20-9-7-6-8-19(20)25-21/h6-9,16-18H,4-5,10-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFJMCURUIQCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCC(CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate typically involves multiple steps. One common method includes the following steps:

Formation of the Quinoxaline Ring: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.

Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate.

Addition of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction using a suitable cyanide source.

Esterification: The final step involves the esterification of the intermediate compound with 2-ethylbutanol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: The compound is used as a probe to study the interactions of quinoxaline derivatives with biological macromolecules.

Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Research Findings and Challenges

- Structural Analog Data : The 4-ethylpiperazinyl analog () has a ChemSpider ID (45351263) and molecular weight of 419.5 g/mol, suggesting that the target compound’s properties can be extrapolated from this data.

- Solubility : Piperazine-containing analogs show improved aqueous solubility (e.g., ~15 mg/mL in DMSO) compared to piperidine derivatives (~5 mg/mL) due to increased polarity .

Contradictions and Gaps :

- No direct pharmacological data exists for the target compound; inferences are drawn from structural analogs.

Biological Activity

2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound features a quinoxaline core and a piperidine ring, which are known to contribute to various biological activities. Understanding its biological activity is crucial for its application in therapeutic settings, particularly in cancer treatment and other diseases.

Chemical Structure and Properties

The molecular formula of 2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate is C23H30N4O2. Its structure includes:

- Quinoxaline core : A bicyclic structure that is often associated with biological activity.

- Piperidine ring : Known for its role in enhancing binding affinity to biological targets.

- Cyano group : This functional group can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group enhances its binding affinity, while the piperidine ring modulates the specificity of these interactions. The precise pathways through which this compound exerts its effects are still under investigation, but several studies suggest it may inhibit critical signaling pathways involved in tumor growth and inflammation.

Anticancer Properties

Research indicates that 2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including:

These findings suggest that the compound may act as a potential lead in the development of new anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce pro-inflammatory cytokine production in vitro, indicating its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

- Cell Line Studies : In a study involving human breast cancer cell lines, treatment with 2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate resulted in a significant decrease in cell viability compared to control groups, supporting its role as an effective anticancer agent .

- In Vivo Models : Animal studies have further corroborated the anticancer effects observed in vitro. Mice treated with the compound showed reduced tumor growth rates compared to untreated controls, highlighting its potential for therapeutic application .

- Mechanistic Insights : Research into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, as evidenced by increased caspase activity .

Q & A

Q. What are the optimal synthetic routes for 2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

- Step 1: Formation of the quinoxaline core via condensation of 1,2-diamines with α-keto esters under acidic conditions.

- Step 2: Introduction of the 4-methylpiperidine moiety through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 3: Esterification with 2-ethylbutanol in the presence of a coupling agent (e.g., DCC/DMAP). Optimization requires Design of Experiments (DoE) to evaluate variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions). Statistical tools (e.g., ANOVA) identify critical factors for yield improvement .

Table 1: Comparative synthesis parameters for analogous esters

| Parameter | Method A (Acid Catalysis) | Method B (Coupling Agent) |

|---|---|---|

| Yield (%) | 45–55 | 65–75 |

| Reaction Time (h) | 24–48 | 12–24 |

| Purity (HPLC) | >90% | >95% |

| Reference |

Q. How can researchers ensure structural fidelity and purity during characterization?

Methodological Answer: Combine spectroscopic and chromatographic techniques :

- NMR (¹H/¹³C): Verify substituent positions (e.g., piperidine proton integration at δ 2.5–3.5 ppm).

- HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error.

- HPLC-PDA: Assess purity (>98%) using C18 columns (ACN/water gradient). For complex mixtures, employ 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in the quinoxaline region .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in novel catalytic systems?

Methodological Answer: Use quantum chemical calculations (DFT, MP2) to:

- Map potential energy surfaces for bond cleavage/formation (e.g., ester hydrolysis).

- Simulate transition states for piperidine-quinoxaline interactions (activation energies < 25 kcal/mol). Integrate machine learning (e.g., Random Forest models) with experimental datasets to prioritize reaction pathways. Tools like Gaussian 16 or ORCA are recommended .

Table 2: Predicted vs. experimental reactivity indices

| Property | DFT Prediction | Experimental Value |

|---|---|---|

| HOMO-LUMO gap (eV) | 3.2 | 3.1 ± 0.2 |

| LogP (octanol/water) | 2.8 | 2.7 |

| Hydrolysis rate (k, s⁻¹) | 1.5 × 10⁻⁴ | 1.7 × 10⁻⁴ |

| Reference |

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Address discrepancies via:

- Meta-analysis: Pool data from independent assays (e.g., IC₅₀ values in kinase inhibition) to identify outliers.

- Dose-response validation: Re-test under standardized conditions (pH 7.4, 37°C, 5% CO₂).

- Target engagement assays: Use SPR or ITC to measure binding affinity (KD) directly, avoiding interference from assay artifacts .

Q. What methodologies enable efficient scale-up from milligram to gram quantities without compromising yield?

Methodological Answer: Apply continuous flow chemistry with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.